molecular formula C25H41NO7 B607053 Delsoline CAS No. 509-18-2

Delsoline

Cat. No. B607053
CAS RN: 509-18-2
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-JCLAYPRMSA-N
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Description

Delsoline is a naturally occurring diterpene alkaloid that was first isolated from Delphinium consolida. It is closely related to delcosine and is widely found in the Ranunculaceae plant family .


Synthesis Analysis

The chemical complexity of this compound has limited the number of individual syntheses. Its full biosynthetic pathway is only known in outline in most cases . A study established a ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in mouse blood .


Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray analysis . The polycyclic ring system in this compound contains nineteen carbon atoms and one nitrogen atom, which is the same as in aconitine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature. More research is needed in this area .

Scientific Research Applications

  • Pharmacokinetics : Delsoline exhibits a curare-like effect and a ganglion-blocking effect, useful in relieving muscle tension or hyperkinesia. A study developed a method using ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to determine this compound in mouse blood, providing insights into its pharmacokinetics (Shao et al., 2018).

  • Chemical Structure Analysis : The structural properties of this compound were explored through various chemical reactions and analyses. A study in 1958 detailed the oxidation reactions of this compound, providing insights into its molecular structure (Sparatore, Greenhalgh, & Marion, 1958). Additionally, the crystal and molecular structure of this compound was determined by an X-ray analysis in 1992, further elucidating its structural characteristics (Joshi, Desai, Pelletier, & Newton, 1992).

  • Biological Effects : this compound has been studied for its hypotensive effect. A research conducted on animals demonstrated that this compound can lead to a rapid decrease in arterial blood pressure, indicating its potential use in hypertension treatments (Lian & Feng, 1985).

  • Isolation from Plant Sources : this compound has been isolated from various plant sources, such as Consolida orientalis and Consolida regalis, further contributing to the understanding of its natural occurrence and potential applications (Meriçli et al., 2001).

  • Effect on Cardiac Cells : Another study examined the effects of this compound on the beating rate of cultured rat myocardial cells, indicating its influence on cardiac function (Wang et al., 1986).

Safety and Hazards

Delsoline is considered toxic and should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of this compound is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

this compound interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It is known that this compound’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.

Pharmacokinetics

Like other drug-like molecules, this compound’s adme properties would significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect this compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence this compound’s action and efficacy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Delsoline involves multiple steps starting from readily available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "piperidine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroform", "methanol", "ethyl ether" ], "Reaction": [ "Step 1: Condensation reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and piperidine to form 3-(3,4-dimethoxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Reduction of the ester group in 3-(3,4-dimethoxyphenyl)-2-propenoic acid ethyl ester using sodium borohydride in methanol to form 3-(3,4-dimethoxyphenyl)propanoic acid.", "Step 3: Conversion of the carboxylic acid group in 3-(3,4-dimethoxyphenyl)propanoic acid to the corresponding acid chloride using thionyl chloride in chloroform.", "Step 4: Reaction of the acid chloride with piperidine in the presence of triethylamine to form Delsoline.", "Step 5: Purification of Delsoline by recrystallization from ethyl ether." ] }

CAS RN

509-18-2

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1

InChI Key

JVBLTQQBEQQLEV-JCLAYPRMSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Delsoline;  Acomonine

Origin of Product

United States

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